(1-Tert-butylazetidin-2-yl)methanol
Overview
Description
“(1-Tert-butylazetidin-2-yl)methanol” is a chemical compound with the CAS Number: 31247-31-1 . It has a molecular weight of 143.23 .
Molecular Structure Analysis
The IUPAC name for this compound is “(1-tert-butylazetidin-2-yl)methanol” and its InChI Code is 1S/C8H17NO/c1-8(2,3)9-5-4-7(9)6-10/h7,10H,4-6H2,1-3H3 . This indicates that the compound contains 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
“(1-Tert-butylazetidin-2-yl)methanol” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Pharmacology
(1-Tert-butylazetidin-2-yl)methanol: is a compound that has potential applications in the field of pharmacology. It can be used in network pharmacology and molecular docking studies to explore the treatment potentials for various diseases . Its structural properties may allow it to interact with biological targets, aiding in the discovery of new therapeutic agents.
Organic Synthesis
In organic synthesis, (1-Tert-butylazetidin-2-yl)methanol serves as a building block for creating complex molecules. It can be involved in the synthesis of novel organic compounds, which are crucial for the development of new drugs and materials . Its versatility in chemical reactions makes it a valuable asset for synthetic chemists.
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant. It can be used to design and synthesize new drug candidates with improved efficacy and safety profiles. The compound’s chemical structure can be modified to enhance its interaction with biological targets, leading to the development of new medications .
Chemical Engineering
In chemical engineering, (1-Tert-butylazetidin-2-yl)methanol can be utilized in process optimization and the development of new chemical processes. It may play a role in the synthesis of materials for energy storage devices, such as batteries, contributing to advancements in sustainable energy technologies .
Materials Science
This compound has applications in materials science, particularly in the development of new materials with specific properties. It could be used in the synthesis of polymers or coatings with unique characteristics, such as increased durability or enhanced conductivity .
Biochemistry
(1-Tert-butylazetidin-2-yl)methanol: may be used in biochemical research as a reagent or a probe to study biological processes. It could help in understanding enzyme mechanisms or in the development of assays for detecting biological molecules .
Mechanism of Action
The mechanism of action for “(1-Tert-butylazetidin-2-yl)methanol” is not specified in the sources I found. Its mechanism of action would depend on its application, particularly if it’s used in drug synthesis.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
(1-tert-butylazetidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)9-5-4-7(9)6-10/h7,10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWGGPWCDSSOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300289 | |
Record name | (1-tert-butylazetidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31247-31-1 | |
Record name | NSC135855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-tert-butylazetidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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